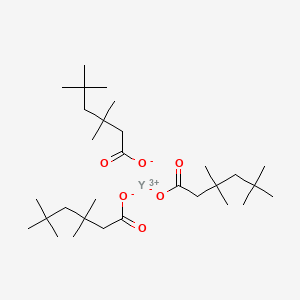
Yttrium(3+) neodecanoate
Descripción general
Descripción
Synthesis Analysis
High-purity Y2O3 nanopowder has been prepared by the Pechini sol–gel method using citric acid and ethylene glycol as the chelating agent and complexant of Y3+ cations . The crystal structure of the powder has been studied by means of X-ray diffraction (XRD) .Molecular Structure Analysis
The molecular structure of Yttrium(3+) neodecanoate is complex and detailed information about its structure can be found in various databases .Chemical Reactions Analysis
Yttrium(3+) neodecanoate is involved in various chemical reactions. For instance, it has been used in the separation of yttrium from heavy rare earth elements .Aplicaciones Científicas De Investigación
Metal Scavenging and Oceanic Processes
Yttrium, with its close chemical contiguity to rare earth elements, plays a significant role in understanding metal scavenging processes in oceanic environments. Studies have demonstrated the "nutrient-like" behavior of Y(III) in seawater, providing insights into the complexation behavior and fractionation during scavenging by natural marine particulates. This understanding is crucial for elucidating the biogeochemical cycles of rare earth elements in marine systems (Jing Zhang, H. Amakawa, Y. Nozaki, 1994).
Advanced Material Synthesis
Yttrium neodecanoate has been utilized in the formation of superconductors and thin films through selective laser pyrolysis, demonstrating its potential in creating fine-line superconductors on substrates like strontium titanate. This non-vacuum technique, involving metallo-organic deposition followed by laser-induced pyrolysis, underlines the method's efficiency in producing high-temperature superconducting materials (J. Mantese et al., 1988).
Environmental and Recycling Applications
Yttrium's significance extends to environmental sciences, where its recycling from waste electronics is gaining attention due to the scarcity of resources and the environmental impact of traditional extraction methods. Hydrometallurgical processes for yttrium recovery from ores and waste electronics highlight the importance of sustainable practices in managing rare earth elements, reflecting an increasing emphasis on recycling and environmental conservation (V. Innocenzi et al., 2014).
Technological Innovations and Applications
In the realm of technology, yttrium-based materials find applications in lasers, biomedical implants, and as constituents in radiopharmaceuticals for medical imaging and therapy. The versatility of yttrium isotopes enables their use across a range of medical applications, including positron emission tomography (PET) imaging and radiotherapy, signifying the element's critical role in advancing medical technologies (Ben. J. Tickner et al., 2020).
Safety And Hazards
Direcciones Futuras
The separation of adjacent rare earth (RE) has always been one of the most difficult separation tasks, especially the separation and purification of yttrium (Y) from heavy rare earth (HREE) . In the future, more ionic liquids may be used as extracted agents for the separation of Co2+ from Ni2+, and different kinds of ionic liquids may be applied in the recovery of metal ions from secondary waste resources .
Propiedades
IUPAC Name |
3,3,5,5-tetramethylhexanoate;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H20O2.Y/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQJJXYVYZYZBP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(3+) neodecanoate | |
CAS RN |
68683-17-0 | |
| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium(3+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









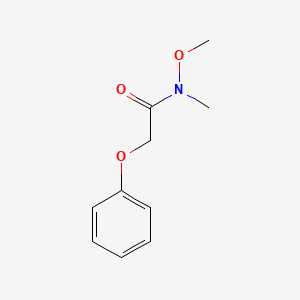

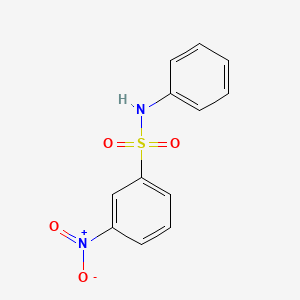
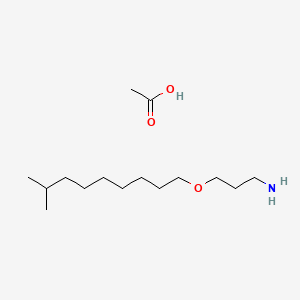

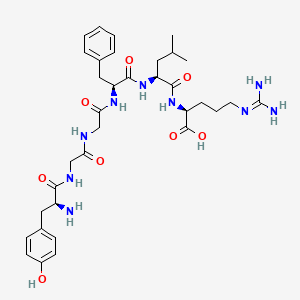
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1594533.png)
